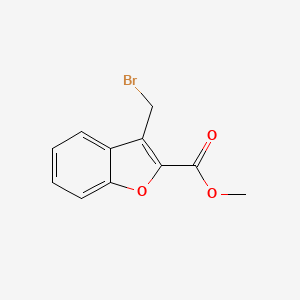

methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Description

Methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate (C₁₁H₉BrO₃, molecular weight: 269.09 g/mol) is a brominated benzofuran derivative featuring a methyl ester at position 2 and a bromomethyl substituent at position 3 of the benzofuran core . This compound is structurally significant due to its reactive bromomethyl group, which facilitates further functionalization, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXQSFDZZHXQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2O1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207498 | |

| Record name | Methyl 3-(bromomethyl)-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58763-73-8 | |

| Record name | Methyl 3-(bromomethyl)-2-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58763-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(bromomethyl)-2-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058763738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(bromomethyl)-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(bromomethyl)-2-benzofurancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-methyl-1-benzofuran-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzofuran derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antiallergic Properties

Research indicates that derivatives of benzofuran compounds, including methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, exhibit potential as inhibitors of leukotriene biosynthesis. Leukotrienes are inflammatory mediators involved in various conditions such as asthma and allergic reactions. Compounds that inhibit the 5-lipoxygenase enzyme system can help manage these diseases effectively .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of benzofuran derivatives on cancer cell lines. For instance, this compound has shown promising results in inducing apoptosis in human leukemia cells (K562) and other cancer types. The introduction of bromine into the molecular structure enhances its cytotoxic potential, making it a candidate for further development in cancer therapeutics .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse-phase HPLC methods. This technique allows for the separation and purification of compounds, making it useful for pharmacokinetic studies and isolating impurities in preparative separations . The method is scalable and adaptable for mass spectrometry applications, which is crucial for drug development processes.

Antimicrobial Properties

Compounds with a benzofuran structure have been evaluated for their antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may possess antibacterial properties, making it relevant for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the benzofuran ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(Bromomethyl)-1-benzofuran-2-carboxylate

Structural Difference : Replacing the methyl ester with an ethyl group increases the compound’s lipophilicity and may alter solubility in organic solvents.

Synthesis & Stability : Both compounds are synthesized via bromination of methyl/ethyl 3-methyl-1-benzofuran-2-carboxylate using N-bromosuccinimide (NBS) in CCl₄ . However, the ethyl analog (CAS 1289585-11-0) is also discontinued, suggesting shared challenges in stability or purification .

3-(Bromomethyl)quinoxaline-2-carboxylates

The electron-deficient quinoxaline core enhances reactivity in nucleophilic substitutions compared to benzofuran derivatives. This structural difference impacts applications, favoring quinoxaline derivatives in optoelectronics and anticancer research .

Benzofuran Derivatives with Alternative Substituents

- 3-Methyl-1-benzofuran-2-carbohydrazide : Replaces the bromomethyl and ester groups with a methyl and carbohydrazide moiety. The carbohydrazide group enables coordination chemistry, making it suitable for metal-organic frameworks (MOFs) .

- 2-(Bromomethyl)benzo[b]furan : Lacks the ester group at position 2, reducing steric hindrance and altering reactivity. This compound is more prone to electrophilic aromatic substitution due to the unsubstituted position .

Phenyl-Based Bromomethyl Esters

Example : Methyl 3-[4-(bromomethyl)phenyl]acrylate (CAS 946-99-6) replaces the benzofuran ring with a phenyl group. The absence of the heterocyclic ring reduces resonance stabilization, increasing susceptibility to hydrolysis. This compound is used in polymer chemistry for cross-linking applications .

Comparative Data Table

Key Research Findings

- Reactivity: The bromomethyl group in this compound undergoes nucleophilic substitution more readily than non-brominated analogs, enabling diverse derivatization .

- Structural Influence : Benzofuran derivatives exhibit higher thermal stability compared to phenyl analogs due to aromatic heterocyclic resonance .

Biological Activity

Methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anticancer effects, and potential mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves bromination followed by esterification. For example, N-bromosuccinimide (NBS) is commonly used for the bromination of benzofuran derivatives. The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that halogenated benzofuran derivatives exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzofuran have been reported to possess minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 40 |

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cells. The IC50 values for these effects range from approximately 1.48 to 68.9 µM, indicating a significant cytotoxic effect .

The mechanisms underlying the anticancer activity of this compound are believed to involve:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent caspase activation .

- Inhibition of Cell Cycle Progression : Studies indicate that this compound can disrupt the normal cell cycle, contributing to its antiproliferative effects .

Case Studies

Case Study 1: Anticancer Activity in NSCLC

A study investigating the effects of this compound on A549 and NCI-H23 cell lines revealed that the compound significantly inhibited cell growth. The most potent derivative exhibited an IC50 comparable to known chemotherapeutics such as staurosporine .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against multi-drug resistant strains of bacteria. The results indicated that these compounds could serve as potential candidates for further development into antimicrobial agents .

Q & A

Q. Table 1: Comparison of Bromination Conditions

| Method | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Radical Bromination | NBS, AIBN | CCl₄ | 65–75 | |

| Electrophilic Substitution | Br₂, FeCl₃ | CH₂Cl₂ | 50–60 |

Q. Optimization Tips :

- Use anhydrous solvents to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize over-bromination.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts addressed?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : The bromomethyl group (δ ~4.3–4.5 ppm for CH₂Br) and ester carbonyl (δ ~165–170 ppm) are key markers. Spin-spin coupling from bromine (I = 3/2) may split adjacent proton signals, requiring high-resolution NMR to resolve .

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~283) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if bromination yields positional isomers .

Q. Challenges :

- Overlapping signals in crowded aromatic regions (δ 6.5–8.0 ppm) may require 2D NMR (COSY, HSQC).

- Hygroscopic samples can distort IR carbonyl stretches; use dry KBr pellets.

Advanced: How does the bromomethyl group dictate reactivity in cross-coupling reactions, and what side reactions dominate under suboptimal conditions?

Answer:

The bromomethyl group serves as a versatile handle for:

- Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form functionalized derivatives. Competing elimination (to form alkenes) occurs in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Suzuki–Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Homocoupling (via oxidative dimerization) is a common side reaction; mitigate by degassing solvents and using excess boronic acid .

Q. Table 2: Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation |

|---|---|---|

| Elimination | High temp, strong base | Use milder bases (K₂CO₃ vs. NaH) |

| Homocoupling | Residual O₂ in solvent | Purge with N₂, add reducing agents |

| Hydrolysis | Protic solvents, moisture | Use anhydrous THF or toluene |

Advanced: How is this compound applied in natural product synthesis, particularly in constructing fused heterocycles?

Answer:

The bromomethyl group enables:

- Cascade Reactions : Participate in [3,3]-sigmatropic rearrangements to form coumarin or flavone derivatives. For example, heating with phenolic nucleophiles triggers aromatization and ring fusion .

- Cross-Dehydrogenative Coupling (CDC) : Forms biaryl linkages in polycyclic systems (e.g., benzofuran–indole hybrids) using Cu or Fe catalysts .

Case Study :

In the synthesis of coumestrol analogs, this compound underwent a tandem alkylation/cyclization with resorcinol derivatives, yielding a tricyclic core with 85% efficiency .

Advanced: How do researchers reconcile discrepancies in reported reaction yields for derivatives of this compound?

Answer:

Yield variability arises from:

- Substrate Purity : Trace moisture in starting materials (e.g., benzofuran esters) reduces bromination efficiency. Pre-drying at 100°C under vacuum improves consistency .

- Catalyst Lifetime : Pd catalysts degrade in aerobic conditions; use fresh batches or stabilized ligands (e.g., SPhos) .

- Workup Procedures : Rapid column chromatography minimizes decomposition of brominated intermediates.

Statistical Approach :

Design of Experiments (DoE) models (e.g., factorial design) optimize interdependent variables (e.g., reagent stoichiometry, temperature) .

Advanced: What computational methods aid in predicting the stability and reactivity of this compound?

Answer:

- DFT Calculations : Predict electrophilicity of the bromomethyl group (localized LUMO at C–Br) and transition states for substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO stabilizing intermediates) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .

Basic: What safety precautions are critical when handling this compound, given its brominated and ester functionalities?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.